molecular formula C15H10O3 B12603133 7-Acetyl-1H-naphtho[2,1-b]pyran-1-one CAS No. 646058-70-0

7-Acetyl-1H-naphtho[2,1-b]pyran-1-one

Katalognummer: B12603133
CAS-Nummer: 646058-70-0
Molekulargewicht: 238.24 g/mol
InChI-Schlüssel: GPVRAGKTWDELKU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Acetyl-1H-naphtho[2,1-b]pyran-1-one is a complex organic compound belonging to the naphthopyran family. This compound is characterized by its unique structure, which includes a naphthalene ring fused to a pyran ring with an acetyl group at the 7th position. Naphthopyrans are known for their photochromic properties, making them valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Acetyl-1H-naphtho[2,1-b]pyran-1-one typically involves a multicomponent reaction. One common method is the condensation of 2-naphthol, an aldehyde, and an acetylating agent in the presence of a catalyst such as boron trifluoride etherate (BF3.OEt2) under solvent-free conditions . This reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired naphthopyran derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may include recrystallization or chromatography techniques to ensure high purity.

Analyse Chemischer Reaktionen

Types of Reactions

7-Acetyl-1H-naphtho[2,1-b]pyran-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthols. Substitution reactions can lead to a variety of halogenated or nitrated naphthopyran derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7-Acetyl-1H-naphtho[2,1-b]pyran-1-one is unique due to its specific acetyl group at the 7th position, which can influence its reactivity and interaction with biological targets. This structural feature may enhance its potential as a therapeutic agent and its utility in various applications.

Eigenschaften

CAS-Nummer

646058-70-0

Molekularformel

C15H10O3

Molekulargewicht

238.24 g/mol

IUPAC-Name

7-acetylbenzo[f]chromen-1-one

InChI

InChI=1S/C15H10O3/c1-9(16)10-3-2-4-12-11(10)5-6-14-15(12)13(17)7-8-18-14/h2-8H,1H3

InChI-Schlüssel

GPVRAGKTWDELKU-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC=CC2=C1C=CC3=C2C(=O)C=CO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.